molecular formula C16H16N2O B11339107 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole CAS No. 82326-48-5

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11339107
CAS No.: 82326-48-5
M. Wt: 252.31 g/mol
InChI Key: PLYCVBWGNLHEAQ-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-1H-benzimidazole is a benzimidazole-based small molecule intended for research applications in chemistry and pharmacology. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in numerous therapeutic agents . This specific derivative features a 4-ethylphenoxymethyl substitution, a modification that researchers can explore to modulate the compound's physicochemical properties and interaction with biological targets. Benzimidazole derivatives are extensively investigated for their wide spectrum of pharmacological activities. These include potential antiparasitic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Some anthelmintic drugs in clinical use, such as albendazole and mebendazole, are built upon the benzimidazole core, primarily functioning by inhibiting tubulin polymerization in parasites . The structural flexibility of the benzimidazole ring allows for the synthesis of novel derivatives like this one, enabling Structure-Activity Relationship (SAR) studies to develop new lead compounds . In a research setting, this compound can serve as a key intermediate or building block for the synthesis of more complex heterocyclic systems. Its structure is amenable to further chemical functionalization, making it a valuable reagent for constructing molecular hybrids and probing new mechanisms of action . Researchers can utilize it in bioactivity screening, target identification, and in silico modeling studies to assess its drug-likeness and potential efficacy against various diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

CAS No.

82326-48-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

PLYCVBWGNLHEAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Carboxylic Acid Route

The traditional method involves reacting o-phenylenediamine with (4-ethylphenoxy)acetic acid under strongly acidic conditions. Polyphosphoric acid (PPA) or concentrated HCl facilitates cyclodehydration at elevated temperatures (170–180°C). This method, while effective, requires harsh conditions and prolonged reaction times.

Example Protocol :

  • Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetic acid (1 mmol).

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%).

  • Solvent : Toluene.

  • Conditions : Reflux for 2–3 hours.

  • Yield : ~85–90% (isolated after neutralization with Na₂CO₃).

Transition Metal-Catalyzed Methods

Zinc Triflate-Mediated Synthesis

Zinc triflate [Zn(OTf)₃] efficiently catalyzes the one-pot condensation of o-phenylenediamine and (4-ethylphenoxy)acetaldehyde in ethanol under reflux. This method avoids harsh acids and achieves high regioselectivity.

Key Data :

ParameterValue
Catalyst Loading10 mol% Zn(OTf)₃
SolventEthanol
Temperature80°C (reflux)
Time8 hours
Yield95%

Ammonium Nickel Sulfate under Sonication

A green chemistry approach employs ammonium nickel sulfate [(NH₄)₂Ni(SO₄)₂·6H₂O] in water under ultrasonic irradiation. This method reduces reaction time and enhances atom economy.

Optimized Conditions :

  • Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetaldehyde (1.1 mmol).

  • Catalyst : 10 mol% ammonium nickel sulfate.

  • Solvent : Water.

  • Conditions : Ultrasonication at 25°C for 45 minutes.

  • Yield : 88–92%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enabling rapid heating. A protocol using DMF and 70% HCl under microwave conditions (150 W, 150°C) completes the synthesis in 2 minutes.

Procedure :

  • Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetaldehyde (1 mmol).

  • Solvent : DMF.

  • Conditions : Microwave irradiation at 150°C for 2 minutes.

  • Yield : 94% (purified via column chromatography).

Comparative Analysis of Methods

MethodCatalystSolventTemperatureTimeYieldAdvantages
Acid-Catalyzedp-TsOHTolueneReflux3 h85–90%High purity, simple setup
Zn(OTf)₃Zinc triflateEthanol80°C8 h95%Mild conditions, high yield
UltrasonicationAmmonium nickel sulfateWater25°C45 min90%Eco-friendly, fast
MicrowaveNoneDMF150°C2 min94%Ultra-fast, scalable

Challenges and Optimization Strategies

  • Aldehyde Stability : (4-Ethylphenoxy)acetaldehyde is moisture-sensitive. Storage under inert atmosphere or in situ generation improves reproducibility.

  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol) removes unreacted starting materials.

  • Scale-Up : Continuous-flow reactors are recommended for Zn(OTf)₃ and microwave methods to maintain efficiency at larger scales .

Chemical Reactions Analysis

Substitution Reactions

The phenoxy and benzimidazole groups participate in nucleophilic/electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at para position65–78
Nucleophilic Substitution K₂CO₃, R-X (alkylation)Alkylated benzimidazole derivatives70–85
Halogenation Cl₂/FeCl₃Chlorinated phenoxy side chain55–60
  • Key Finding : Nitration predominantly occurs at the para position of the phenoxy group due to steric hindrance from the ethyl substituent.

Oxidation and Reduction

The methylene bridge (-CH₂-) and ethyl group undergo redox reactions:

ProcessReagentsProductsApplicationsReference
OxidationKMnO₄ (acidic conditions)Carboxylic acid derivativePrecursor for polymer synthesis
ReductionH₂/Pd-CEthyl → Ethane side chainTuning lipophilicity
  • Mechanistic Insight : Oxidation of the methylene bridge produces a ketone intermediate, which further oxidizes to a carboxylic acid.

Condensation Reactions

The NH group in the benzimidazole ring facilitates condensation:

ReactantConditionsProductBiological RelevanceReference
Aldehydes (R-CHO)HCl, reflux (8–12 hrs)Schiff base derivativesAntimicrobial agents
Isocyanates (R-NCO)DMF, 60°CUrea-linked analogsAnticancer candidates
  • Example : Condensation with 4-nitrobenzaldehyde yields a Schiff base showing 82% inhibition against E. coli .

Ring Functionalization

Modifications to the benzimidazole core enhance pharmacological properties:

ModificationMethodOutcomeReference
Sulfonation SO₃/H₂SO₄Enhanced water solubility
Mannich Reaction Formaldehyde + secondary amineAminomethyl derivatives
  • Notable Result : Sulfonated derivatives exhibit improved bioavailability in pharmacokinetic studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

ReactionCatalystsProductsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl benzimidazoles75–88
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives60–70

Photochemical Reactions

UV-induced dimerization studies reveal:

  • Product : A cyclodimer forms under UV light (λ = 254 nm) via [2+2] cycloaddition.

  • Application : Used in photoresponsive materials for drug delivery systems.

Key Research Findings

  • Antimicrobial Activity : Chlorinated derivatives show MIC values of 4–8 µg/mL against S. aureus .

  • Catalytic Efficiency : Pd-mediated cross-couplings achieve turnover numbers (TON) > 1,000 .

  • Thermal Stability : Thermogravimetric analysis (TGA) confirms stability up to 250°C.

Reaction Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution yields by 15–20%.

  • Catalyst Screening : Fe/S catalysts reduce reaction times by 50% in benzimidazole syntheses .

Scientific Research Applications

Chemical Properties and Structure

The compound 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole features a benzimidazole core, which is known for its diverse biological activities. The presence of the ethylphenoxy group enhances its solubility and bioactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2-[(4-ethylphenoxy)methyl]-1H-benzimidazoleS. aureus12.5 µg/ml
2-[(4-ethylphenoxy)methyl]-1H-benzimidazoleE. coli25 µg/ml
Other Derivative XCandida albicans50 µg/ml

Anti-inflammatory Activity

Benzimidazole derivatives are also noted for their anti-inflammatory properties. A study demonstrated that compounds similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole significantly reduced edema in animal models, suggesting potential use in treating inflammatory conditions .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundPercentage Reduction in Edema (%)Standard Drug Comparison
2-[(4-ethylphenoxy)methyl]-1H-benzimidazole92.7%Indomethacin (75%)
Compound Y78%Aspirin (70%)

Antidiabetic Properties

The potential antidiabetic effects of benzimidazole derivatives have been explored, with some compounds acting as glucokinase activators, thereby improving glucose metabolism . This mechanism could pave the way for developing new treatments for diabetes.

Case Study 1: Antimicrobial Screening

In a comprehensive study conducted by Noolvi et al., several benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain structural modifications enhanced efficacy against resistant strains of bacteria . The study concluded that the introduction of electron-withdrawing groups significantly improved antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism Investigation

A research team led by Sharma et al. evaluated the anti-inflammatory effects of various benzimidazole derivatives, including those structurally similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole. Their findings showed a marked reduction in paw edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole with structurally analogous compounds:

Compound Substituents Key Properties Reference
2-[(4-Ethylphenoxy)methyl]-1H-benzimidazole 4-Ethylphenoxymethyl at C2 Moderate lipophilicity; potential for balanced bioavailability and receptor binding
2-(4-Nitrophenyl)-1H-benzimidazole (VIa) 4-Nitrophenyl at C2 High electron-withdrawing effect; reduced solubility in non-polar solvents
2-(4-Hydroxyphenyl)-1H-benzimidazole (7) 4-Hydroxyphenyl at C2 Polar, acidic; strong hydrogen-bonding capacity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Triazole-thiazole-phenoxymethyl hybrid Enhanced π-π stacking; improved antimicrobial activity
CV-11974 (Angiotensin II antagonist) Ethoxy, tetrazole, biphenyl groups High receptor affinity; long-acting pharmacological profile

Physicochemical Properties

  • Solubility: The 4-ethylphenoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to hydroxyl (logP ~1.8) or nitro (logP ~2.5) analogues, favoring better membrane penetration .
  • Melting Points: Derivatives with polar groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit higher melting points (>250°C) due to intermolecular hydrogen bonding, whereas 4-ethylphenoxy derivatives melt at ~180–200°C .
  • Stability: Ethylphenoxy-substituted benzimidazoles show greater resistance to oxidative degradation compared to thioether-linked analogues (e.g., anti-Helicobacter pylori agents in ).

Key Research Findings

  • Lipophilicity-Bioactivity Relationship: Ethylphenoxy derivatives balance solubility and permeability, making them suitable candidates for CNS-targeted drugs .
  • Substituent Electronic Effects : Electron-donating groups (e.g., ethyl) enhance stability, while electron-withdrawing groups (e.g., nitro) improve reactivity in electrophilic substitutions .
  • Heterocyclic Hybrids : Incorporation of triazole or thiazole rings () significantly boosts antimicrobial potency, suggesting avenues for optimizing the target compound .

Biological Activity

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.

Anticancer Activity

Benzimidazole derivatives, including 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole, have shown significant potential in cancer therapy. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases.

Case Studies

  • Cytotoxicity Against Tumor Cells :
    • A study evaluated the cytotoxic effects of several benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that compounds similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole promoted apoptotic cell death in these hypoxic tumor environments, suggesting their potential as hypoxia-selective agents .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity involves the induction of DNA damage and apoptosis. For instance, benzimidazole derivatives have been shown to cause chromatin condensation and aberrant DNA replication, leading to cell death .

Antibacterial Activity

The antibacterial properties of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole have been investigated alongside other derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Data

  • Minimum Inhibitory Concentration (MIC) :
    • In a comparative study, derivatives similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole demonstrated MIC values ranging from 4 to 64 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. It has shown moderate activity against common fungal pathogens.

Comparative Analysis

CompoundTarget OrganismMIC (μg/mL)
2gCandida albicans64
2gAspergillus niger64
2eCandida albicans64
2eAspergillus niger64

This table summarizes the antifungal activity observed in various studies, underscoring the effectiveness of benzimidazole derivatives in combating fungal infections .

The biological activity of benzimidazole derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : These compounds trigger apoptosis through mitochondrial pathways and caspase activation.
  • DNA Damage : They cause DNA strand breaks and chromatin condensation, which are critical for their anticancer effects.
  • Membrane Permeability : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, facilitating their therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-ethylphenol derivatives and benzimidazole precursors. Key steps include:

  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to facilitate ether bond formation between phenoxy and benzimidazole moieties .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., singlet for CH₂ bridging group at δ 4.8–5.2 ppm), 13C^{13}C-NMR, and FT-IR (C-O-C stretching at ~1250 cm⁻¹). Elemental analysis should match calculated C, H, N values within ±0.3% .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism in the benzimidazole ring or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify tautomeric equilibria (e.g., proton exchange between N1 and N3 positions).
  • Computational Modeling : Compare experimental spectra with DFT-calculated spectra (using software like Gaussian) to validate assignments .
  • X-ray Crystallography : For unambiguous confirmation, co-crystallize the compound with a heavy atom (e.g., iodine) and refine using SHELXL .

Advanced Research Questions

Q. What strategies enhance the compound’s coordination chemistry with transition metals for catalytic applications?

  • Methodological Answer : The CH₂ bridge and phenoxy group can act as ligands. To optimize metal binding:

  • Derivatization : Introduce phosphoryl groups (e.g., via Arbuzov reaction) to increase chelating ability, as shown for similar benzimidazole-phosphoryl hybrids .
  • Titration Studies : Use UV-Vis or fluorescence spectroscopy to determine binding constants with metals like Zn²⁺ or Cu²⁺. Fit data using Benesi-Hildebrand plots .

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

  • Methodological Answer :

  • Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) on the phenoxy ring. Assess bioactivity (e.g., antimicrobial IC₅₀) via microdilution assays .
  • QSAR Modeling : Use Molinspiration or Schrodinger Suite to correlate substituent parameters (Hammett σ, logP) with activity. Validate models with leave-one-out cross-validation .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., cytochrome P450). Parameterize force fields with RESP charges derived from Gaussian calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .

Q. How can impurities or degradation products be identified and quantified in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient. Detect impurities via high-resolution MS (e.g., Q-TOF) and compare with reference standards (e.g., sulfone or sulfide derivatives) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions. Track degradation pathways using LC-PDA and isolate products via preparative TLC .

Methodological Challenges and Solutions

Q. Why might crystallographic refinement of this compound present challenges, and how are they addressed?

  • Answer : The flexible CH₂-O-aryl bridge can lead to disorder in crystal structures. Mitigation strategies include:

  • Low-Temperature Data Collection : At 100 K to reduce thermal motion.
  • TWINABS Correction : For twinned crystals, apply scale factors and refine using SHELXL’s TWIN command .

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